Product packaging for 2-Chloro-7-methylnaphthalene(Cat. No.:CAS No. 150256-11-4)

2-Chloro-7-methylnaphthalene

Cat. No.: B172542
CAS No.: 150256-11-4
M. Wt: 176.64 g/mol
InChI Key: MYOFXXPVUBKTPC-UHFFFAOYSA-N
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Description

2-Chloro-7-methylnaphthalene (CAS 150256-11-4) is an organic compound with the molecular formula C₁₁H₉Cl and a molecular weight of 176.64 g/mol . This high-purity (96%) chlorinated naphthalene derivative is intended for industrial and scientific research applications . As a polycyclic aromatic hydrocarbon (PAH) derivative, it shares structural features with compounds like 2-methylnaphthalene, which are subjects of study in fields such as materials science and astrochemistry due to their prevalence in the universe . The specific positions of the chloro and methyl substituents on the naphthalene ring system make it a potential intermediate or building block in synthetic organic chemistry, possibly for the development of more complex molecular structures. This product is strictly for professional laboratory use. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to safe laboratory practices when handling this compound, which may include using impermeable gloves, safety goggles, and ensuring adequate ventilation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl B172542 2-Chloro-7-methylnaphthalene CAS No. 150256-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOFXXPVUBKTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571423
Record name 2-Chloro-7-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150256-11-4
Record name 2-Chloro-7-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 2 Chloro 7 Methylnaphthalene and Its Analogs

Direct Halogenation Approaches to Chloro-Methylnaphthalenes

Direct halogenation is a common pathway for the synthesis of chloro-methylnaphthalenes. This approach starts with a methylnaphthalene isomer and introduces a chlorine atom onto the aromatic rings. The key challenge lies in controlling where the chlorine atom attaches, a concept known as regioselectivity.

Regioselective Chlorination of Methylnaphthalenes

Achieving the desired isomer, such as 2-chloro-7-methylnaphthalene, requires careful control over the chlorination process. The position of the methyl group on the naphthalene (B1677914) ring directs the incoming chlorine atom to specific locations.

A variety of chlorinating agents and catalysts are employed to synthesize chloro-methylnaphthalenes. Common chlorinating agents include molecular chlorine (Cl₂), and sulfuryl chloride (SO₂Cl₂). vulcanchem.comacs.org Lewis acid catalysts such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are frequently used to facilitate the reaction. vulcanchem.comresearchgate.net For instance, the direct chlorination of 1-methylnaphthalene (B46632) using chlorine gas in the presence of ferric chloride is a typical method. Similarly, the synthesis of this compound can be approached by the chlorination of 7-methylnaphthalene with chlorine gas and a catalyst like ferric chloride. vulcanchem.com

Chlorinating AgentCatalystTypical SubstrateReference
Chlorine (Cl₂)Ferric Chloride (FeCl₃)1-Methylnaphthalene
Sulfuryl Chloride (SO₂Cl₂)Aluminum Chloride (AlCl₃)2-Methylnaphthalene (B46627) researchgate.net
N-ChlorosuccinimideNone7-Methylnaphthalene vulcanchem.com

This table illustrates common combinations of chlorinating agents and catalysts used in the synthesis of chloro-methylnaphthalenes.

The selectivity and yield of the chlorination reaction are highly dependent on the reaction conditions. Factors such as temperature, solvent, and the presence of light can significantly impact the outcome. For example, controlling the temperature between 60–80°C can help minimize the formation of di- or tri-chlorinated byproducts. The choice of solvent can also influence the reaction's efficiency. In some cases, photochemical conditions, involving light irradiation, are used to promote chlorination, particularly for side-chain reactions. google.comgoogleapis.com The concentration of the reactants is another parameter that can be adjusted to optimize the yield. google.com The reaction of a methylated aromatic compound with chlorine gas in a titanium tetrachloride solvent under reduced light is one method used for ring chlorination. google.com

ParameterConditionEffectReference
Temperature60-80°CMinimizes polychlorination
SolventTitanium tetrachlorideCan enable continuous chlorination google.com
LightIrradiationPromotes side-chain chlorination google.comgoogleapis.com
Reactant Concentration2-20% by weightAffects reaction rate and yield google.com

This table outlines how different reaction conditions can influence the outcome of methylnaphthalene chlorination.

While the focus is often on adding a chlorine atom to the naphthalene rings (nuclear chlorination), it is also possible to chlorinate the methyl group itself (side-chain chlorination). This is typically achieved under different conditions, often involving radical reactions initiated by light. google.comiosrjournals.org For instance, reacting a methylated aromatic compound with chlorine gas under light irradiation can lead to the formation of a chloromethyl group. google.comgoogleapis.com Electrochemical methods have also been explored for the selective side-chain chlorination of methylnaphthalenes, which can offer high yields and selectivity. iosrjournals.org

Halogen Exchange Reactions in Naphthalene Systems

An alternative to direct chlorination is the use of halogen exchange reactions. This method involves replacing another halogen atom, such as bromine or iodine, with chlorine. vulcanchem.com This can be a useful strategy when the desired isomer is difficult to obtain through direct chlorination. For example, a bromo-methylnaphthalene could potentially be converted to a chloro-methylnaphthalene. Transition metals like copper are often used to catalyze these exchange reactions. researchgate.net

Methylation Strategies for Chloronaphthalenes

Another synthetic route to this compound involves starting with a chloronaphthalene and adding a methyl group. This is typically achieved through a Friedel-Crafts alkylation reaction. Methylating agents like methyl iodide or dimethyl sulfate (B86663) are used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The choice of solvent, for instance, benzene (B151609) or dichloromethane, can affect the efficiency of the methylation reaction.

Methylating AgentCatalystSolventReference
Methyl IodideAluminum Chloride (AlCl₃)Benzene
Dimethyl SulfateAluminum Chloride (AlCl₃)Dichloromethane

This table shows examples of reagents and conditions used for the methylation of chloronaphthalenes.

Alkylation Methods (e.g., Methyl Iodide, Dimethyl Sulfate)

The introduction of a methyl group onto a naphthalene framework is a fundamental step in the synthesis of compounds like this compound. Common alkylating agents for this purpose include methyl iodide and dimethyl sulfate. danfoss.comtcichemicals.com These reagents are effective in methylation reactions, although their reactivity and the conditions required can differ. wikipedia.orgatamankimya.com

Methyl iodide is a potent methylating agent frequently used in organic synthesis. nih.gov Alkylation reactions using methyl iodide often proceed via an SN2 mechanism. wikipedia.orgpearson.com The choice of solvent and base is critical in these reactions to control the formation of the desired product. pearson.com

Dimethyl sulfate is another powerful and cost-effective methylating agent employed in industrial organic synthesis. wikipedia.orgatamankimya.com It is capable of methylating a wide range of functional groups, including phenols, amines, and thiols. wikipedia.org The first methyl group is transferred more rapidly than the second. wikipedia.org

Role of Lewis Acid Catalysis in Methylation Reactions (e.g., AlCl₃)

Lewis acids, such as aluminum chloride (AlCl₃), play a crucial role in directing and catalyzing methylation reactions on aromatic rings like naphthalene. researchgate.net In Friedel-Crafts alkylation reactions, AlCl₃ is commonly used to activate the alkylating agent and facilitate the electrophilic attack on the aromatic ring. While solid AlCl₃ itself may not be a strong Lewis acid, its catalytic activity is pronounced in various industrial processes. nih.gov

The effectiveness of AlCl₃ catalysis can be influenced by the solvent and reaction conditions. acs.org For instance, in the acylation of 2-methylnaphthalene, the concentration of AlCl₃ and the choice of solvent significantly impact the reaction's conversion rate and yield. researchgate.net Immobilizing AlCl₃ on supports like Hβ zeolite can create environmentally friendly and highly active heterogeneous catalysts for such reactions. researchgate.netdntb.gov.ua Theoretical studies have shown that in AlCl₃-catalyzed Friedel-Crafts reactions, a donor-acceptor complex often serves as the catalytically active species. acs.org

Multi-Step Synthetic Sequences from Naphthalene Precursors

The synthesis of specifically substituted naphthalenes like this compound often requires multi-step sequences starting from naphthalene or its simple derivatives. The development of efficient methods for creating multi-substituted naphthols and other naphthalene derivatives is an area of significant research interest due to their presence in various pharmaceuticals and natural products. researchgate.net

Strategies Involving Formaldehyde (B43269) and Hydrochloric Acid

A common method for introducing a chloromethyl group onto an aromatic ring, a potential step in the synthesis of chlorinated methylnaphthalenes, involves the use of formaldehyde and hydrochloric acid. derpharmachemica.comorgsyn.org This reaction, known as chloromethylation, can be catalyzed by various acids, including phosphoric acid. derpharmachemica.comorgsyn.org For example, 1-chloromethylnaphthalene can be synthesized by reacting naphthalene with paraformaldehyde and concentrated hydrochloric acid in the presence of phosphoric acid. derpharmachemica.comorgsyn.org The reaction is typically heated and stirred for several hours to achieve a good yield. derpharmachemica.com

It is important to note that the reaction between formaldehyde and hydrochloric acid can be complex, with various potential products depending on the conditions. quora.com In some cases, catalysts like phosphorus oxychloride are used to direct the chloromethylation to specific positions on the aromatic ring. google.com

Synthesis of Highly Chlorinated Methylnaphthalene Derivatives

The synthesis of highly chlorinated methylnaphthalenes involves exhaustive chlorination of methylnaphthalene precursors. These compounds are of interest for studying the effects of extensive chlorination on the structure and reactivity of the naphthalene ring system.

Perchlorination Techniques

Perchlorination, the process of substituting all hydrogen atoms with chlorine, can be achieved using powerful chlorinating agents. One such reagent is Silberrad's reagent, which is a mixture of sulfuryl chloride (SO₂Cl₂), disulfur (B1233692) dichloride (S₂Cl₂), and aluminum chloride (AlCl₃). researchgate.net This reagent has been successfully used for the chlorination of both 1-methylnaphthalene and 2-methylnaphthalene. researchgate.net The treatment of 1-heptachloronaphthalene with CCl₃F in the presence of AlCl₃, followed by reaction in carbon disulfide with excess AlCl₃, has been used to synthesize perchloro-2-methylnaphthalene. datapdf.com

Formation of Chloromethyl-Substituted Naphthalenes

Chloromethyl-substituted naphthalenes are important intermediates in organic synthesis. google.com As previously mentioned in section 2.3.1, chloromethylation of naphthalene can be achieved using formaldehyde and hydrochloric acid. derpharmachemica.comorgsyn.org The chlorination of 1-methylnaphthalene with molecular chlorine in acetic acid can also lead to the formation of products like 1-chloromethyl-tetralin derivatives through addition reactions. rsc.org The direct chlorination of 1-methylnaphthalene can also yield chloromethylnaphthalene isomers. rsc.org

The reaction of 2-methylnaphthalene with Silberrad's reagent has been shown to produce compounds such as nonachloro-3-(chloromethyl)-1,4-dihydronaphthalene and heptachloro-7-(chloromethyl)naphthalene. researchgate.net These highly chlorinated compounds can undergo further reactions, such as Friedel-Crafts alkylation of pentachlorobenzene. researchgate.net

Advanced Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Patterns in 2-Chloro-7-methylnaphthalene Systems

Electrophilic aromatic substitution (EAS) on the naphthalene (B1677914) skeleton is fundamentally governed by the stability of the carbocation intermediate, known as the arenium ion or naphthalenonium ion. youtube.com For unsubstituted naphthalene, electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7). pearson.comlibretexts.org This preference is due to the formation of a more stable arenium ion that can be represented by resonance structures which retain a complete, intact benzene (B151609) ring. youtube.comstackexchange.com

In the case of this compound, the regiochemical outcome is dictated by the combined influence of the chloro and methyl substituents, in addition to the intrinsic reactivity of the naphthalene positions. The methyl group at C7 is an activating, ortho, para-directing group, while the chlorine atom at C2 is a deactivating, yet also ortho, para-directing group.

The directing effects of these substituents on the available positions are as follows:

Methyl group (at C7): Activates and directs towards its ortho positions (C6 and C8) and its para position (none available in the same ring).

Chloro group (at C2): Deactivates but directs towards its ortho positions (C1 and C3) and its para position (C6).

Considering these factors, the most likely positions for electrophilic attack are C1, C6, and C8, which are activated by at least one directing group and are also α-positions (C1 and C8) or activated by both substituents (C6).

Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
Position of AttackNaphthalene Position TypeInfluence of Methyl Group (C7)Influence of Chloro Group (C2)Predicted Reactivity
C1αNeutralortho (directing)Highly Favorable
C3βNeutralortho (directing)Less Favorable
C4αNeutralmeta (disfavored)Less Favorable
C5αmeta (disfavored)NeutralLess Favorable
C6βortho (directing)para (directing)Favorable
C8αortho (directing)NeutralHighly Favorable

The preference for substitution at the α-position in naphthalene systems is a direct consequence of the stability of the intermediate arenium ion. libretexts.org When an electrophile attacks an α-position, the resulting carbocation is stabilized by resonance structures that include an intact benzenoid ring. youtube.comlibretexts.org In contrast, attack at a β-position leads to an intermediate where no single resonance contributor can be drawn with a fully aromatic benzene ring, resulting in a less stable intermediate and a higher activation energy for its formation. youtube.com

For this compound, an attack at C1 or C8 (α-positions) is highly favored. The arenium ion formed from attack at these positions benefits from significant resonance stabilization, with the positive charge delocalized across the ring system while preserving the aromaticity of the other ring. stackexchange.com The electron-donating methyl group further stabilizes the intermediate formed from attack at C8.

Several factors beyond substituent effects can influence the regioselectivity and yield of electrophilic substitutions on naphthalene derivatives.

Kinetic vs. Thermodynamic Control: Some reactions, notably sulfonation, are reversible and temperature-dependent. libretexts.orgwordpress.com At lower temperatures, the reaction is under kinetic control, favoring the faster-forming α-product. wordpress.com At higher temperatures, thermodynamic control prevails, and the more stable β-product may be predominantly formed due to steric repulsion in the α-isomer. wordpress.com

Steric Hindrance: In reactions like Friedel-Crafts acylation, the use of bulky electrophiles can disfavor substitution at sterically hindered positions. wordpress.com For this compound, attack at C1 might be sterically hindered compared to attack at C6 or C8, depending on the size of the incoming electrophile.

Solvent Effects: The choice of solvent can dramatically alter the product distribution in certain reactions. libretexts.org For instance, the Friedel-Crafts acylation of naphthalene derivatives can yield different isomeric products when performed in carbon disulfide versus nitrobenzene, potentially due to the formation of different complex sizes between the catalyst, acylating agent, and solvent. libretexts.orgwordpress.com

Oxidation Reactions and Derived Products

The oxidation of this compound can proceed via attack on the methyl group or the aromatic rings, leading to a variety of products depending on the oxidant and reaction conditions.

The oxidation of methylnaphthalenes is a well-established route for the synthesis of naphthoquinones. researchgate.net A prominent example is the oxidation of 2-methylnaphthalene (B46627) with chromium trioxide to produce 2-methyl-1,4-naphthoquinone, also known as menadione or vitamin K3. acs.orgstackexchange.com This transformation highlights the reactivity of the α-positions of the naphthalene ring, even when a methyl group is present. stackexchange.comguidechem.com Other oxidizing agents, such as potassium monopersulfate catalyzed by metalloporphyrins, can also achieve this conversion. acs.org

By analogy, the oxidation of this compound is expected to yield chloro-methyl-1,4-naphthoquinones. The primary products would likely be 2-chloro-7-methyl-1,4-naphthoquinone and 7-chloro-2-methyl-1,4-naphthoquinone, depending on which ring is oxidized.

Common Oxidizing Agents for Methylnaphthalene Conversion to Naphthoquinones
Oxidizing Agent/SystemTypical SubstrateMajor ProductReference
Chromium trioxide (CrO₃) in sulfuric acid2-Methylnaphthalene2-Methyl-1,4-naphthoquinone (Menadione) acs.orgstackexchange.com
Potassium monopersulfate (KHSO₅) with metalloporphyrin catalyst2-Methylnaphthalene2-Methyl-1,4-naphthoquinone and 6-Methyl-1,4-naphthoquinone acs.org
Peracetic acid with Au/HPS catalyst2-MethylnaphthaleneMenadione researchgate.net
Oxygen (O₂) with Vanadium catalystNaphthalenePhthalic anhydride quora.com

The oxidative degradation of the naphthalene core itself typically leads to ring-opened products. Strong oxidation of naphthalene with agents like potassium permanganate or catalyzed air oxidation at high temperatures breaks down one of the aromatic rings to yield phthalic anhydride. quora.com

Furthermore, microbial oxidation of methylnaphthalenes demonstrates alternative pathways. Studies have shown that certain bacteria can metabolize these compounds through initial hydroxylation of the methyl group to form a naphthoic acid or through dioxygenation of the unsubstituted ring, which can lead to ring fission and the formation of substituted salicylates. nih.gov Atmospheric oxidation initiated by hydroxyl radicals also proceeds via addition to the aromatic ring, leading to the formation of naphthols and other degradation products. acs.orgacs.org

Reduction Reactions and Hydro-Derivatives

Reduction of this compound can target either the chloro-substituent or the aromatic naphthalene rings.

Reductive Dechlorination: A significant reaction pathway for chloronaphthalenes is the removal of the chlorine atom. Electrochemical reduction has been shown to achieve complete dechlorination of 1-chloronaphthalene to naphthalene. acs.orgsigmaaldrich.com This process can proceed autocatalytically, mediated by the naphthalene radical anion formed during the reaction. acs.org Applying this to this compound, a similar reductive process would be expected to yield 7-methylnaphthalene.

Hydrogenation of Aromatic Rings: Catalytic hydrogenation of the naphthalene nucleus can produce hydro-derivatives. The reaction can be controlled to yield 1,2,3,4-tetrahydronaphthalene (Tetralin) derivatives or, under more forcing conditions, fully saturated decahydronaphthalene (Decalin) derivatives. researchgate.net For substituted naphthalenes, hydrogenation often occurs preferentially on the less-substituted or unsubstituted ring. researchgate.net Therefore, the reduction of this compound would likely first hydrogenate the ring bearing the chlorine atom to yield a chloro-methyl-tetralin derivative.

Radical Reaction Pathways Involving Methylnaphthalenes

The radical chemistry of methylnaphthalenes is crucial for understanding the growth of larger aromatic systems, particularly in high-temperature environments like combustion processes and in interstellar chemistry. While direct studies on this compound are specific, the extensive research on methylnaphthalene isomers provides a strong framework for predicting its reactivity. The presence of a chlorine atom is expected to influence the electronic properties and stability of radical intermediates.

The growth of PAHs from smaller aromatic precursors often proceeds through radical-mediated pathways. Experimental and theoretical studies have demonstrated that methylnaphthalenes can be formed via barrierless reactions between tolyl radicals (C₆H₄CH₃) and vinylacetylene (C₄H₄). researchgate.netosti.gov This type of reaction is significant as it provides a pathway for the formation of methyl-substituted PAHs in low-temperature environments. osti.govnih.gov

Once formed, a methylnaphthalene like this compound can undergo further reactions to form larger PAHs. For instance, photodissociation can lead to the formation of a methylnaphthyl radical (C₁₀H₆(Cl)CH₂•). researchgate.net This radical can then react with other radical species, such as the propargyl radical (C₃H₃•), to build larger structures like anthracene and phenanthrene through a mechanism termed Propargyl Addition–BenzAnnulation (PABA). researchgate.net The formation of these larger, more complex PAHs from methylnaphthalene precursors is a key step in molecular mass growth processes. researchgate.net

Reactants Intermediates Products Significance
Tolyl Radical + VinylacetyleneC₁₁H₁₁ RadicalMethylnaphthalene + H•Barrierless formation of methyl-PAHs osti.govnih.gov
Methylnaphthyl Radical + Propargyl RadicalComplex Radical AdductAnthracene/Phenanthrene DerivativesGrowth of three-ring PAHs researchgate.net

During the formation of methylnaphthalenes from radical reactions, a series of isomerization steps, including hydrogen transfers, are critical. osti.govosti.gov Theoretical calculations on the reaction of the para-tolyl radical with vinylacetylene show that the initial radical adduct undergoes a sequence of isomerizations. nih.govosti.gov These rearrangements, which involve hydrogen atom shifts, are necessary to achieve the cyclic structure of the naphthalene core before the final expulsion of a hydrogen atom. osti.govuhmreactiondynamics.org

For a pre-existing molecule like this compound, isomerization can also occur under catalytic conditions, such as over zeolites, which is a crucial process for industrial applications aiming to produce specific isomers like 2,6-dimethylnaphthalene. rsc.orgbcrec.id While this is a catalytic process, radical-mediated hydrogen shifts can also contribute to isomerization at high temperatures, leading to a distribution of different methylnaphthalene isomers. Hydrogen abstraction reactions by radicals like H•, •CH₃, and •C₂H₅ are fundamental steps that can initiate such isomerization cascades. rsc.org

The formation of the bicyclic naphthalene skeleton from acyclic or monocyclic radical precursors is defined by cyclization and ring-opening events. osti.gov In the reaction between a tolyl radical and vinylacetylene, the mechanism involves the initial addition of the radical to the acetylene (B1199291), followed by an intramolecular cyclization to form a bicyclic radical intermediate. nih.govuhmreactiondynamics.org This cyclized intermediate may undergo further rearrangements, potentially involving ring-opening to a more stable structure before re-cyclizing, ultimately leading to the aromatic naphthalene product after hydrogen atom loss. nih.govosti.gov

These radical cyclization reactions are typically rapid and selective, favoring the formation of stable five- and six-membered rings. wikipedia.org The process involves the attack of a radical on a multiple bond within the same molecule. wikipedia.org Oxidative radical ring-opening and subsequent cyclization are also known for various cyclopropane derivatives, demonstrating the fundamental nature of these pathways in constructing new ring systems. beilstein-journals.orgnih.govnih.gov

The dynamics of methylnaphthalene formation through radical reactions have been investigated using a combination of experimental and theoretical methods. Crossed molecular beam experiments provide single-collision evidence for the formation of 2-methylnaphthalene from the reaction of the para-tolyl radical with vinylacetylene. osti.govnih.gov These experiments show that the reaction proceeds without an entrance barrier through the formation of a van der Waals complex, highlighting its feasibility in cold environments like the interstellar medium. osti.govresearchgate.net

Friedel-Crafts Reactions on Chlorinated Methylnaphthalene Systems

Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, allowing the introduction of alkyl and acyl groups onto an aromatic ring. libretexts.org The reactivity and regioselectivity of these reactions on a substituted naphthalene like this compound are governed by the electronic effects of the existing substituents. The methyl group (-CH₃) is an activating, ortho-, para-directing group, while the chloro group (-Cl) is a deactivating, ortho-, para-directing group.

Alkylation: The Friedel-Crafts alkylation of this compound involves reacting it with an alkyl halide (e.g., R-Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgyoutube.com The catalyst facilitates the formation of a carbocation electrophile (R⁺), which then attacks the electron-rich naphthalene ring. libretexts.org The directing effects of the methyl and chloro groups will influence the position of substitution. The activating methyl group at position 7 will primarily direct incoming electrophiles to positions 6 and 8. The deactivating chloro group at position 2 will direct to positions 1 and 3. The interplay of these effects, along with steric hindrance, will determine the final product distribution. A significant limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the newly added alkyl group further activates the ring. libretexts.org

Acylation: Friedel-Crafts acylation is performed using an acyl chloride (RCOCl) or acid anhydride with a Lewis acid catalyst. libretexts.orgacs.org This reaction introduces an acyl group (-COR) onto the aromatic ring. The electrophile is a resonance-stabilized acylium ion. libretexts.org Unlike alkylation, acylation is generally not prone to poly-substitution because the introduced acyl group is electron-withdrawing and deactivates the ring towards further electrophilic attack. libretexts.orglibretexts.org The choice of solvent can significantly influence the isomer distribution in the acylation of naphthalenes. acs.orgstackexchange.com For instance, in non-polar solvents, the kinetically controlled product is often favored, while polar solvents can lead to the thermodynamically more stable product. stackexchange.com For this compound, acylation is expected to be directed by the activating methyl group to the adjacent positions, though the specific outcome will depend on reaction conditions. google.com

Reaction Type Reagents Electrophile Key Characteristics
Alkylation R-Cl, AlCl₃R⁺ (Carbocation)- Risk of carbocation rearrangements youtube.com- Prone to polyalkylation libretexts.org
Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)- No carbocation rearrangements libretexts.org- Product is deactivated; no polyacylation libretexts.org

Mechanistic Aspects of Aluminum Chloride-Promoted Reactions

The reactions of this compound promoted by aluminum chloride (AlCl₃) predominantly follow the mechanistic pathways of Friedel-Crafts acylation and alkylation, which are classical examples of electrophilic aromatic substitution. The role of aluminum chloride, a potent Lewis acid, is pivotal in these transformations, facilitating the generation of a highly reactive electrophile that subsequently attacks the electron-rich naphthalene ring system. A detailed understanding of the mechanistic nuances is crucial for predicting reaction outcomes and optimizing synthetic strategies.

In the context of Friedel-Crafts reactions, two primary mechanisms are generally considered: an ionic mechanism and a substitution mechanism. The operative pathway is often influenced by factors such as the nature of the solvent, the concentration of the reactants, and the inherent stability of the intermediates.

A computational and experimental study on the closely related 2-methylnaphthalene (2-MN) provides significant insights that can be extrapolated to this compound. acs.orgnih.gov The initial step in these reactions involves the activation of the acylating or alkylating agent by aluminum chloride. In the case of an acylation with an acyl chloride (e.g., acetyl chloride), AlCl₃ coordinates to the carbonyl oxygen and the chlorine atom, leading to the formation of a highly electrophilic species. This can exist either as a donor-acceptor complex or, upon ionization, as a free acylium ion paired with a tetrachloroaluminate anion (AlCl₄⁻). acs.org

The subsequent step is the electrophilic attack on the this compound ring. The naphthalene system presents multiple non-equivalent positions for substitution. The directing effects of the existing substituents—the chloro and methyl groups—play a critical role in determining the regioselectivity of the reaction. The methyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The interplay of these electronic effects, along with steric considerations, governs the position of the incoming electrophile.

The attack of the electrophile on the aromatic ring leads to the formation of a resonance-stabilized carbocation intermediate, commonly referred to as a Wheland intermediate or a σ-complex. acs.org The stability of this intermediate is a key factor in determining the reaction rate and the major product isomer. For instance, in the acetylation of 2-methylnaphthalene, the formation of the σ-complex is the rate-determining step. acs.org

The final step of the mechanism is the deprotonation of the Wheland intermediate, which restores the aromaticity of the naphthalene ring. This deprotonation is typically facilitated by the AlCl₄⁻ anion, regenerating the aluminum chloride catalyst and releasing hydrogen chloride as a byproduct. acs.org

The Role of Solvents and Reaction Conditions

The choice of solvent can significantly influence the reaction mechanism and the product distribution. In non-polar solvents, a substitution mechanism involving a bimolecular nucleophilic substitution (Sₙ2) type attack of the aromatic ring on the donor-acceptor complex is often favored. acs.org Conversely, polar solvents can promote an ionic mechanism by stabilizing the separated ion pair of the electrophile and the counter-ion. acs.org

Kinetic and thermodynamic control can also dictate the isomeric distribution of the products. For naphthalene derivatives, substitution at the α-position (1, 4, 5, 8) is often kinetically favored due to the lower activation energy for the formation of the corresponding Wheland intermediate. However, the β-substituted products (2, 3, 6, 7) are typically more thermodynamically stable due to reduced steric hindrance. stackexchange.comstackexchange.comrsc.org This can lead to isomerization of the initial product under prolonged reaction times or at higher temperatures.

The table below summarizes the key mechanistic steps and influencing factors in aluminum chloride-promoted reactions of substituted naphthalenes, which are applicable to this compound.

Mechanistic StepDescriptionInfluencing Factors
Electrophile Generation Activation of the acyl/alkyl halide by AlCl₃ to form a highly reactive electrophile (donor-acceptor complex or carbocation).Nature of the electrophile, stoichiometry of AlCl₃.
Electrophilic Attack The π-system of the naphthalene ring attacks the electrophile, forming a resonance-stabilized Wheland intermediate (σ-complex).Electronic effects of substituents (chloro and methyl groups), steric hindrance.
Deprotonation Loss of a proton from the Wheland intermediate to restore aromaticity. The AlCl₄⁻ anion acts as the base.Basicity of the counter-ion.

The following table outlines the expected directing effects of the substituents on this compound, which guide the regioselectivity of the electrophilic attack.

SubstituentPositionElectronic EffectDirecting Influence
-Cl 2-I (Inductive), +M (Mesomeric) - Deactivatingortho, para (positions 1, 3)
-CH₃ 7+I (Inductive), +C (Hyperconjugation) - Activatingortho, para (positions 6, 8)

The interplay of these directing effects, combined with steric hindrance from the peri-hydrogen at position 8, will ultimately determine the preferred site of substitution on the this compound nucleus in aluminum chloride-promoted reactions.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For 2-Chloro-7-methylnaphthalene, both proton (¹H) and carbon-13 (¹³C) NMR have been instrumental in confirming its structural arrangement.

¹H NMR Spectral Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. vulcanchem.com The methyl group (CH₃) protons are expected to appear as a singlet around δ 2.5 ppm. vulcanchem.com The six aromatic protons on the naphthalene (B1677914) ring will produce a complex pattern of signals in the range of δ 7.0-8.0 ppm. vulcanchem.com The specific splitting patterns of these aromatic signals are a result of the asymmetrical substitution on the naphthalene core. vulcanchem.com For comparison, in the related compound 7-Chloro-1-methylnaphthalene, the methyl group protons show an upfield shift to δ 2.3–2.5 ppm due to the shielding effect of the aromatic ring, while the protons adjacent to the chloro group are deshielded and appear at downfield shifts of δ 7.5–8.2 ppm.

¹³C NMR Spectral Analysis and Chemical Shifts

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The methyl carbon is anticipated to have a signal in the range of δ 20-22 ppm. vulcanchem.com The aromatic carbons will generate multiple signals between δ 125-135 ppm. vulcanchem.com A characteristic shift for the carbon atom directly bonded to the chlorine atom is expected to be in the range of δ 130-135 ppm. vulcanchem.com

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Methyl Protons (CH₃)~2.5 (singlet) vulcanchem.com-
Aromatic Protons7.0-8.0 (complex multiplet) vulcanchem.com-
Methyl Carbon (CH₃)-20-22 vulcanchem.com
Aromatic Carbons-125-135 vulcanchem.com
Carbon bonded to Chlorine (C-Cl)-130-135 vulcanchem.com

Dynamic NMR for Conformational Studies

While specific dynamic NMR (DNMR) studies on this compound are not extensively documented, this technique is crucial for investigating conformational changes in similar molecules. unibo.itunibas.it DNMR can be used to determine the energy barriers associated with processes like bond rotation. unibo.it In related hindered naphthalene derivatives, restricted rotation around the aryl-substituent bond can lead to the existence of stereolabile diastereoisomers (meso and racemic forms), which can be observed and studied using variable-temperature NMR experiments. unibas.it Such studies provide insights into the molecule's flexibility and the stability of its different conformations. unibo.it

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the complete and unambiguous assignment of proton and carbon signals, especially in complex molecules. ipb.ptnptel.ac.in

COSY spectra reveal proton-proton coupling correlations, helping to identify adjacent protons within the aromatic spin systems of the naphthalene ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational Assignments and Molecular Structure Correlation

The IR and Raman spectra of this compound are expected to show characteristic absorption bands that correlate with its molecular structure. vulcanchem.com

Key expected vibrational modes include:

C-H stretching of the methyl group, anticipated around 2950-2850 cm⁻¹. vulcanchem.com

Aromatic C=C stretching vibrations, which are characteristic of the naphthalene ring, are expected in the 1600-1400 cm⁻¹ region. vulcanchem.com

C-Cl stretching , a key indicator of the chloro substituent, is predicted to appear in the range of 750-700 cm⁻¹. vulcanchem.com

Characteristic vibrations of the naphthalene skeleton would also be present. vulcanchem.com

For comparison, the infrared spectrum of the related compound 1-(chloromethyl)-2-methylnaphthalene has been studied, and its vibrational assignments were supported by theoretical calculations. researchgate.net Similarly, the IR spectrum of 2-chloropropane (B107684) shows characteristic C-Cl vibration absorptions in the range of ~580 to 780 cm⁻¹. docbrown.info The Raman spectrum of 2-chloronaphthalene (B1664065) is also available for comparative analysis. chemicalbook.com

Vibrational Mode Predicted IR Absorption Band (cm⁻¹)
C-H stretching (methyl)2950-2850 vulcanchem.com
Aromatic C=C stretching1600-1400 vulcanchem.com
C-Cl stretching750-700 vulcanchem.com
Naphthalene skeleton vibrationsCharacteristic pattern vulcanchem.com

Interpretation of Characteristic Group Frequencies

The presence of the methyl group (-CH₃) is indicated by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending or scissoring vibrations around 1450-1470 cm⁻¹. libretexts.org A methyl rock vibration may also be observed in the 1350-1370 cm⁻¹ range. libretexts.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
Aromatic C-HStretch3000-3100 vscht.czlibretexts.org
Aromatic C=CStretch1400-1600 vscht.czlibretexts.org
Methyl C-HStretch<3000 libretexts.org
Methyl C-HBend (Scissoring)1450-1470 libretexts.org
Methyl C-HRock1350-1370 libretexts.org
C-ClStretch550-850 orgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Bands

The UV-Vis spectrum of this compound is characterized by electronic transitions within the aromatic naphthalene system. Aromatic compounds typically exhibit π → π* transitions, which are responsible for strong absorption bands. up.ac.za For naphthalene and its derivatives, these transitions often result in multiple absorption bands.

Benzene (B151609), a simpler aromatic system, shows two intense absorption bands around 180 nm and 200 nm, and a weaker band around 260 nm, all associated with the π-system. up.ac.za In the larger, conjugated system of naphthalene, these bands are expected to shift to longer wavelengths (a bathochromic shift). The presence of substituents like chlorine and a methyl group can further influence the position and intensity of these absorption bands. For instance, auxochromes such as -OH, -NH₂, and halogens, when attached to a π chromophore, generally shift the absorption maximum to longer wavelengths. uomustansiriyah.edu.iq Strong absorption bands for a related compound, 2-Chloro-7-methoxy-5-methylnaphthalene-1,4-dione, are observed near 250–300 nm (π→π* transitions) and 400–450 nm (n→π* transitions). vulcanchem.com While this compound lacks the carbonyl groups for n→π* transitions, the π→π* transitions are expected in a similar region.

X-ray Crystallography for Precise Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule, offering precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Bond Lengths, Angles, and Substitution Patterns

For substituted naphthalenes, X-ray diffraction studies reveal detailed geometric parameters. The naphthalene core is generally planar, with bond lengths that are intermediate between single and double bonds, indicative of aromatic delocalization. For example, in 1-chloro-4-methylnaphthalene, the C-C bond lengths within the naphthalene ring alternate between approximately 1.37 Å and 1.42 Å.

The C-Cl bond length in aromatic chlorides is typically around 1.74 Å. The C-C bond between the methyl group and the aromatic ring is expected to be in the range of a typical sp³-sp² carbon-carbon single bond, around 1.50 Å. The bond angles within the fused ring system will deviate slightly from the ideal 120° of a perfect hexagon due to the fusion of the rings and the presence of substituents.

Computational Chemistry and Theoretical Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies in Related Naphthalene (B1677914) Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity or a specific property. wikipedia.org These models are instrumental in predicting the behavior of new chemical entities based on the properties of known molecules. wikipedia.org For naphthalene derivatives, QSAR studies have been pivotal in understanding properties ranging from toxicity to biodegradability.

Research into polychlorinated naphthalenes (PCNs) has utilized QSAR to analyze their biodegradability. researchgate.net These studies, employing Density Functional Theory (DFT), have calculated various molecular descriptors to understand how structure influences degradation. researchgate.net Key findings from these analyses indicate that electrostatic properties and the specific positioning of substituents are critical factors. researchgate.net

A study on the biodegradability of 75 different polychlorinated naphthalenes identified several key descriptors through principal component analysis. researchgate.net The results showed that electrostatic activity is a primary factor influencing the degradation of these compounds. researchgate.net Furthermore, the analysis suggested that reducing the number of chlorine atoms at the para-positions or increasing the total number of substituents could lead to derivatives with higher degradability. researchgate.net

Another QSAR study established a relationship between the partition coefficients (a measure of lipophilicity) of various naphthalene derivatives and their acute toxicity in the brine shrimp Artemia salina. who.int This highlights the importance of physicochemical properties in determining the biological impact of these compounds.

Table 1: Key Molecular Descriptors in QSAR Studies of Naphthalene Derivatives

Descriptor CategorySpecific Descriptor ExampleRelevance to Naphthalene DerivativesSource
Electronic Electrostatic Potential, HOMO/LUMO energiesInfluences reactivity, interaction with biological targets, and biodegradability. researchgate.net researchgate.net
Topological Wiener Index, Zagreb IndexDescribes molecular size and branching, affecting physical properties and biological activity. researchgate.net researchgate.net
Physicochemical Partition Coefficient (log P)Relates to lipophilicity, which governs bioaccumulation and toxicity. who.int who.int
Structural Number and position of substituentsCritically affects degradation pathways and interaction with receptors. researchgate.net researchgate.net

This table is generated based on findings from QSAR studies on related naphthalene compounds.

Theoretical Prediction of Reaction Mechanisms and Pathways

Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of aromatic compounds like 2-Chloro-7-methylnaphthalene. Density Functional Theory (DFT) and other high-level computational methods are used to map potential energy surfaces, identify transition states, and calculate reaction rate constants, offering a molecular-level understanding of chemical transformations. uoa.gracs.org

The atmospheric oxidation of naphthalene and its derivatives, primarily initiated by hydroxyl (OH) radicals, is a key degradation pathway that has been extensively modeled. acs.orgacs.org For 2-methylnaphthalene (B46627), a close structural analog, theoretical studies show that the reaction is predominantly initiated by the addition of an OH radical to the aromatic ring. rsc.org The position of the methyl group influences the regioselectivity of this addition. rsc.org

Theoretical investigations into the atmospheric oxidation of 2-methylnaphthalene (2-MN) have revealed that the reaction pathways are complex and differ significantly depending on the initial site of OH radical addition. rsc.org The reaction is mainly initiated by OH addition to form various 2-MN-n-OH adducts. rsc.org The subsequent fate of these adducts, particularly those formed at the α- and β-positions, determines the final products. rsc.org For instance, the adduct at the C1 position (an α-adduct) primarily reacts with molecular oxygen, leading to intramolecular hydrogen shifts and the formation of dicarbonyl compounds observed in experiments. rsc.org

The presence of a chlorine atom, as in this compound, introduces additional complexity. The chlorine atom acts as a deactivating group for electrophilic aromatic substitution but directs incoming electrophiles to ortho and para positions. Computational models can predict the most likely sites for reactions such as further chlorination, nitration, or oxidation. For instance, in reactions involving nucleophilic attack, the chlorine atom itself can be the site of substitution. u-tokyo.ac.jp

Table 2: Predicted Reaction Pathways for Related Naphthalene Derivatives

Reaction TypeReactantsKey IntermediatesPredicted ProductsComputational MethodSource
Atmospheric Oxidation 2-Methylnaphthalene + OH radical2-MN-OH adducts, Peroxy radicals (R-OO•)Dicarbonyl compounds, Ring-opened productsDFT (BH&HLYP), RRKM-ME rsc.org
Formation para-Tolyl radical + VinylacetyleneC11H11 radical isomers1- and 2-MethylnaphthalenePotential Energy Surface Calculations researchgate.net
Oxidation Naphthalene + OH radicalBenzocyclohexadienyl radicals1-Naphthol, 2-NaphtholDFT, CBS-QB3, RRKM acs.org
Thermal Decomposition Chlorinated ThiophenolsChlorocyclopentadiene radicalChloronaphthalene thiol, ChlorobenzothiopheneQuantum Chemical Calculations newcastle.edu.au

This table summarizes findings from theoretical studies on the reaction mechanisms of naphthalene and its close derivatives.

Applications in Organic Synthesis and Functional Materials

Role as Synthetic Intermediates

The presence of both a chloro and a methyl group on the naphthalene (B1677914) ring makes 2-chloro-7-methylnaphthalene a valuable intermediate in various synthetic pathways. vulcanchem.com

This compound is a crucial starting material for the synthesis of a wide array of intricate organic compounds. vulcanchem.com Its structure allows for a variety of chemical transformations, including substitution reactions where the chlorine atom can be replaced by other functional groups. For instance, it can be used in the synthesis of other naphthalene derivatives which are precursors for pharmaceuticals and other biologically active molecules. wikipedia.org The reactivity of the chloro group allows for its replacement by nucleophiles such as amines or thiols, opening pathways to a diverse range of substituted naphthalenes.

This compound can serve as a foundational unit in the construction of larger polycyclic aromatic hydrocarbons (PAHs). Research has demonstrated that methyl-substituted naphthalenes are key intermediates in the formation of PAHs during combustion processes. osti.gov The reactions of substituted aromatic radicals can lead to the formation of more complex PAHs. osti.gov While direct studies on this compound's role in PAH synthesis are specific, the general principles of PAH formation suggest its potential as a building block. For example, reactions involving the coupling of naphthalene units or the annulation of additional rings often utilize halogenated precursors to control the regioselectivity of the reaction.

Naphthalene derivatives are fundamental in the production of dyes and pigments. kawachem.co.jp While specific examples detailing the use of this compound as a direct precursor for commercial dyes are not prevalent in readily available literature, its structural similarity to other known dye intermediates suggests its potential in this field. For example, aminonaphthalenesulfonic acids, which can be synthesized from halogenated naphthalenes, are key precursors to many synthetic dyes. wikipedia.org The chloro and methyl groups on this compound could be chemically modified to produce chromophoric and auxochromic groups essential for color in dye molecules.

Derivatization for Specific Chemical Scaffolds

The functional groups on this compound allow for its derivatization into specific and valuable chemical frameworks.

This compound can be a precursor for the synthesis of 7-methylnaphthalene-1,4-dione, a derivative of naphthalene-1,4-dione. The synthesis of 2-chloro-7-methyl-1,4-naphthoquinone (also known as this compound-1,4-dione) is a documented transformation. molaid.com Naphthalene-1,4-dione and its analogues are significant scaffolds in medicinal chemistry, with research highlighting their potential as anticancer agents. rsc.orgrsc.orgresearchgate.net For example, derivatives of 2-chloro-naphthalene-1,4-dione have been synthesized and evaluated for their cytotoxicity against cancer cells. rsc.org The synthesis of these analogues often involves the reaction of the chlorinated naphthoquinone with various amines. nih.gov

Table 1: Examples of Synthesized Naphthalene-1,4-dione Analogues

Starting Material Reagent Product Application Reference
2,3-Dichloronaphthalene-1,4-dione N-Boc-L-lysine methyl ester hydrochloride 2-Chloro-3-(amino-substituted)naphthalene-1,4-dione Anticancer agent precursor rsc.org
2-Chloro-3-(substituted-amino)naphthalene-1,4-dione Allyl mercaptan 2-(Allylthio)-3-(substituted-amino)naphthalene-1,4-dione Novel N,S-substituted naphthoquinone analogues euchembioj.com

The naphthalene scaffold can be fused with various heterocyclic rings to create compounds with diverse biological activities. While direct synthesis of purine (B94841) or pyrimidine (B1678525) derivatives starting from this compound is not explicitly detailed in the provided context, the general synthetic strategies for creating such fused systems often involve functionalized naphthalenes. For instance, the synthesis of novel naphthalene hybrids with nicotinonitrile, pyran, pyrazole, and other heterocyclic systems has been reported, demonstrating the versatility of the naphthalene core in constructing complex heterocyclic structures with potential antitumor and anti-inflammatory activities. rsc.org The chloro group in this compound could serve as a handle for cyclization reactions to form fused heterocyclic systems.

Incorporation into Advanced Functional Materials

The unique structural and electronic properties of this compound have prompted investigations into its use as a component in advanced functional materials. Researchers are exploring its potential in creating materials with tailored optical, electronic, and thermodynamic characteristics.

Studies on Binary and Ternary Naphthalene-Based Systems

Scientific interest in the solid-liquid equilibrium and thermodynamic properties of multi-component systems has led to the study of binary and ternary mixtures involving naphthalene derivatives. These studies are crucial for developing new materials such as organic alloys and complexes with specific physical properties.

A notable study assessed the binary systems of 2-chloronaphthalene (B1664065) with octafluoronaphthalene (B166452) and 2-methylnaphthalene (B46627) with octafluoronaphthalene, as well as the ternary system of 2-chloronaphthalene–2-methylnaphthalene–octafluoronaphthalene. acs.orgresearchgate.net The investigation, which utilized differential scanning calorimetry and X-ray powder diffraction, revealed that each of the binary systems forms a 1:1 complex. acs.orgresearchgate.net

In the ternary system, a new, likely ordered, phase was observed, which could be described as a "complex of complexes." acs.orgresearchgate.net This research demonstrates the transition from ordered to random lattices in ternary alloys. acs.orgresearchgate.net The thermodynamic properties of these systems were analyzed using the associated liquid model and the line-compound formalism. acs.orgresearchgate.net Such studies are fundamental to understanding the interactions that govern the formation of molecular materials and can guide the design of new functional organic alloys. researchgate.net

Key Findings from Thermodynamic Studies of Naphthalene-Based Systems

System ComponentsObservationAnalytical Techniques
2-Chloronaphthalene & OctafluoronaphthaleneFormation of a 1:1 complexDifferential Scanning Calorimetry, X-ray Powder Diffraction
2-Methylnaphthalene & OctafluoronaphthaleneFormation of a 1:1 complexDifferential Scanning Calorimetry, X-ray Powder Diffraction
2-Chloronaphthalene, 2-Methylnaphthalene & OctafluoronaphthaleneFormation of a new, likely ordered phase ("complex of complexes")Differential Scanning Calorimetry, X-ray Powder Diffraction

Design of Organic Resonance Materials

While direct studies on the application of this compound in organic resonance materials are not extensively documented in the provided search results, the broader context of naphthalene derivatives in this field is relevant. Substituted naphthalenes are recognized as important motifs in the development of various organic materials. researchgate.net The synthesis of polysubstituted naphthalenes is a key area of research for creating compounds with specific electronic and photophysical properties suitable for applications in organic electronics. researchgate.net

The development of synthetic methods that allow for precise control over the substitution pattern on the naphthalene core is crucial. researchgate.net This control enables the fine-tuning of the material's properties. The synthesis of substituted naphthalenes often involves de novo approaches to overcome the regiochemical challenges associated with conventional electrophilic aromatic substitution. researchgate.net These methods build the naphthalene ring system from simpler precursors, thereby dictating the final substitution pattern. researchgate.net

The exploration of halogen-bridged methylnaphthyl palladium dimers as catalyst precursors in cross-coupling reactions highlights the utility of chloro- and methyl-substituted naphthalenes in synthesizing complex organic molecules. nih.gov These catalysts have shown high efficiency in reactions used to prepare functional materials. nih.gov The reduced aromatic resonance within the naphthyl moiety of these palladium complexes, as confirmed by X-ray crystallography, is a key feature influencing their reactivity and effectiveness. nih.gov This line of research underscores the potential of using this compound as a building block in the synthesis of larger, more complex organic structures for advanced material applications.

Environmental Chemistry and Degradation Pathways

Biodegradation of Substituted Naphthalenes

Biodegradation is a key process for the natural attenuation of naphthalene (B1677914) and its derivatives in contaminated environments. nih.gov Microorganisms have evolved diverse metabolic strategies to utilize these compounds as sources of carbon and energy. nih.govfrontiersin.org The effectiveness of bioremediation relies on the presence of competent microbial populations and environmental conditions that support their metabolic activity. nih.govtpsgc-pwgsc.gc.ca

The bacterial degradation of naphthalene is a well-studied process that typically begins with the oxidation of the aromatic ring by a multicomponent enzyme system, naphthalene dioxygenase (NDO). researchgate.net This initial attack forms a cis-dihydrodiol, which is then further metabolized through a series of enzymatic reactions. researchgate.netmdpi.com

The degradation is generally organized into two main parts: the "upper pathway" and the "lower pathway". nih.govfrontiersin.org

Upper Pathway : This pathway converts naphthalene to salicylic (B10762653) acid. Key steps involve the conversion of naphthalene to cis-1,2-dihydroxy-1,2-dihydronaphthalene, followed by dehydrogenation to 1,2-dihydroxynaphthalene. nih.gov The ring is then cleaved to produce 2-hydroxychromene-2-carboxylic acid, which is isomerized and cleaved to yield salicylaldehyde (B1680747) and pyruvate (B1213749). nih.gov Finally, salicylaldehyde is oxidized to salicylate (B1505791). nih.gov

Lower Pathway : Salicylate is further metabolized into central metabolic intermediates. frontiersin.org It can be hydroxylated to form either catechol or gentisate. nih.govfrontiersin.org Catechol is then processed through ortho or meta ring-cleavage pathways, while gentisate is cleaved by gentisate 1,2-dioxygenase, eventually leading to intermediates of the Krebs cycle like pyruvate and acetaldehyde. frontiersin.orgmdpi.com

Substituted naphthalenes, such as methylnaphthalenes, are often degraded via similar pathways. frontiersin.orgethz.ch The degradation can proceed either by hydroxylation of the unsubstituted ring or by oxidation of the alkyl side chain. ethz.ch For 2-methylnaphthalene (B46627), one route involves the initial hydroxylation of the methyl group to form 2-hydroxymethylnaphthalene, which can then undergo ring hydroxylation. ethz.ch Another route involves direct oxidation of the aromatic ring, leading to the formation of methylsalicylates and methylcatechols. ethz.ch While specific pathways for chlorinated naphthalenes are less detailed, it is understood that the presence of a halogen can make the compound more resistant to biodegradation. nih.gov

Table 1: Key Enzymes in Naphthalene Degradation Pathways

Enzyme Abbreviation Reaction Catalyzed Pathway Step
Naphthalene Dioxygenase NDO Converts naphthalene to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. researchgate.net Upper Pathway
cis-Dihydrodiol Dehydrogenase --- Oxidizes the cis-dihydrodiol to 1,2-dihydroxynaphthalene. researchgate.net Upper Pathway
1,2-Dihydroxynaphthalene Dioxygenase 12DHNDO Cleaves the aromatic ring of 1,2-dihydroxynaphthalene. nih.gov Upper Pathway
Salicylaldehyde Dehydrogenase --- Oxidizes salicylaldehyde to salicylate. nih.gov Upper Pathway
Salicylate Hydroxylase --- Converts salicylate to catechol. frontiersin.org Lower Pathway
Catechol 2,3-Dioxygenase C23DO Catalyzes the meta-cleavage of the catechol ring. researchgate.net Lower Pathway
Catechol 1,2-Dioxygenase C12DO Catalyzes the ortho-cleavage of the catechol ring. researchgate.net Lower Pathway
Gentisate 1,2-Dioxygenase GDO Cleaves the gentisate ring. nih.gov Lower Pathway

A variety of microorganisms, including species of Pseudomonas, Mycobacterium, Marinobacter, and Rhodococcus, are capable of degrading naphthalene and its derivatives. frontiersin.orgmdpi.comethz.ch Among these, Pseudomonas putida CSV86 is a well-characterized, plasmid-free bacterial strain with a remarkable ability to utilize naphthalene and methylnaphthalenes as its sole source of carbon and energy. ethz.chplos.orgasm.org

The genome of P. putida CSV86 contains the necessary genes for the complete degradation of naphthalene, which are located on the chromosome rather than on a plasmid, ensuring the stability of this catabolic trait. plos.orgasm.org This strain metabolizes 1-methylnaphthalene (B46632) and 2-methylnaphthalene through pathways that involve both ring hydroxylation and side-chain oxidation. frontiersin.orgethz.ch Genomic analysis has revealed that the naphthalene (nah) and salicylate (sal) degradation operons in CSV86 are located in close proximity on the chromosome, suggesting a genomic island structure that may be transferable to other bacteria. frontiersin.orgplos.org

A unique characteristic of P. putida CSV86 is its preferential utilization of aromatic compounds over simple sugars like glucose, which is contrary to the typical catabolite repression observed in many bacteria. nih.gov This trait makes it a promising candidate for bioremediation applications in environments where mixed carbon sources are present. nih.gov The strain's metabolic versatility extends to other aromatic compounds, including benzoate, phenylacetate, and certain phenylpropanoids, and it also exhibits resistance to heavy metals. plos.org

The efficiency of microbial degradation of substituted naphthalenes in the environment is governed by several factors. acs.org The availability of electron acceptors is a primary control. tpsgc-pwgsc.gc.caacs.org

Aerobic Conditions : In the presence of oxygen, aerobic bacteria can efficiently mineralize naphthalene and related compounds. nih.gov However, in highly contaminated areas, rapid microbial respiration can deplete dissolved oxygen, creating anaerobic zones. tpsgc-pwgsc.gc.ca

Anaerobic Conditions : Under anaerobic conditions, some microorganisms can degrade PAHs using alternative electron acceptors such as nitrate, sulfate (B86663), or Fe(III). tpsgc-pwgsc.gc.caasm.org Anaerobic degradation of low-molecular-weight PAHs like naphthalene and methylnaphthalenes has been demonstrated, although it is generally slower than aerobic degradation. tpsgc-pwgsc.gc.caasm.orgscirp.org

Other critical environmental controls include:

Nutrient Availability : The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and activity.

Contaminant Concentration : High concentrations of pollutants can be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary degradative enzymes. mdpi.com

Presence of Other Carbon Sources : In many bacteria, simple carbon sources like glucose can repress the genes for degrading more complex molecules. nih.gov However, strains like P. putida CSV86 show a reverse effect, preferentially using aromatics. nih.gov

Physical and Chemical Conditions : Factors such as pH, temperature, and the salinity of the environment must be within the tolerance range of the degrading microorganisms. tpsgc-pwgsc.gc.ca The bioavailability of the contaminant, which is often limited by its sorption to soil or sediment particles, is also a key limiting factor. acs.org

Chemical Degradation Approaches

In situations where biodegradation is slow or ineffective, chemical oxidation methods can be employed to remediate naphthalene-contaminated sites.

Advanced Oxidation Processes (AOPs) are effective for the degradation of persistent organic pollutants. jetir.org The Fenton reaction is a prominent AOP that utilizes hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate highly reactive hydroxyl radicals (•OH). jetir.orgtandfonline.com These radicals are powerful, non-selective oxidizing agents that can attack and break down a wide range of organic molecules. mdpi.com

The fundamental mechanism of the Fenton reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ jetir.org

The generated hydroxyl radicals can initiate the oxidation of naphthalene derivatives, leading to ring cleavage and eventual mineralization into carbon dioxide and water. mdpi.comphyschemres.org The efficiency of the Fenton process is highly dependent on pH, with optimal performance typically occurring in acidic conditions (around pH 3). jetir.org The Fenton process and its variations, such as the photo-Fenton and electro-Fenton systems, have been successfully applied to degrade various naphthalene-based compounds, including naphthols, naphthalene sulfonates, and azo dyes containing a naphthalene structure. tandfonline.commdpi.comphyschemres.orgnih.gov This technology is considered a promising method for treating wastewater and soil contaminated with refractory compounds like chlorinated naphthalenes. jetir.org

Formation in Combustion Processes and Extraterrestrial Environments

Substituted naphthalenes are not only subject to degradation but are also formed through various natural and anthropogenic processes.

Methyl-substituted PAHs, including 2-methylnaphthalene, are well-established byproducts of the incomplete combustion of fossil fuels and wood. osti.govchemicalbook.comnih.gov They are found in emissions from vehicle engines, industrial processes, and in materials like coal tar. chemicalbook.com The formation of 2-Chloro-7-methylnaphthalene can be postulated in combustion environments where a source of chlorine is present. Furthermore, environmental processes such as the chlorination of water containing methylnaphthalenes could also lead to its formation. nih.gov

Intriguingly, research has shown that 2-methylnaphthalene can be formed in low-temperature extraterrestrial environments. osti.govacs.orgresearchgate.net Experimental and theoretical studies have demonstrated a barrierless gas-phase reaction pathway involving the collision of a para-tolyl radical (C₇H₇) with vinylacetylene (C₄H₄). osti.govacs.org This reaction proceeds through a series of isomerizations and ring closures to form the stable 2-methylnaphthalene molecule, suggesting that such substituted PAHs could be synthesized in cold interstellar clouds and the atmospheres of planets and their moons. osti.govosti.govacs.org The detection of chlorinated organic molecules on Mars by various missions suggests that pathways for the formation of chlorinated aromatics may exist in extraterrestrial settings, potentially involving reactions with perchlorate (B79767) salts present in the Martian regolith. frontiersin.org

Methyl-Substituted PAHs as Combustion Products

Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives are predominantly formed during the incomplete combustion of organic materials. acs.orgnih.gov This process occurs in both natural events, such as forest fires, and anthropogenic activities, including the burning of fossil fuels. nih.gov Among the vast number of PAHs generated, methyl-substituted PAHs represent a significant class of compounds identified in combustion processes since the early 20th century. osti.gov Their formation is of considerable interest due to their prevalence and environmental impact.

The generation of chlorinated PAHs, a category that includes this compound, is particularly associated with the combustion of materials containing chlorine, such as polyvinyl chloride (PVC). acs.org During the pyrolysis of PVC, dehydrochlorination releases significant amounts of hydrogen chloride (HCl), which can then participate in the formation of chlorinated aromatic compounds. acs.org

Several chemical mechanisms have been proposed to explain the formation and growth of methyl-substituted PAHs in high-temperature environments. One key pathway involves reactions with methyl radicals (CH₃). The process can be initiated by hydrogen abstraction from a PAH molecule, followed by the addition of a methyl radical. acs.orgcore.ac.uk This mechanism, known as Methyl Addition/Cyclization (MAC), contributes to the sequential growth of the aromatic network. acs.orgcore.ac.uk Experimental studies involving the pyrolysis of toluene, both with and without acetone (B3395972) (a source of methyl radicals), have shown an enhanced production of methyl-substituted species, providing evidence for this pathway. acs.org Mass spectra from these experiments reveal sequences of products with mass increases of 14 atomic mass units, corresponding to the net effect of hydrogen abstraction (-H) and methyl addition (+CH₃). acs.orgcore.ac.uk

Specific reaction pathways leading to the formation of methylnaphthalene isomers have been explored in detail. Research combining crossed molecular beam experiments and theoretical calculations has demonstrated that 2-methylnaphthalene can be formed from the reaction of a para-tolyl radical (C₇H₇) with vinylacetylene (C₄H₄). osti.govacs.org This reaction proceeds through the formation of a C₁₁H₁₁ intermediate complex, which then undergoes isomerization and hydrogen atom loss to yield the stable 2-methylnaphthalene molecule. osti.govacs.org

Table 1: Key Research Findings on the Combustion-Driven Formation of Methylated and Chlorinated PAHs

Research Focus Key Findings Relevant Species Reference(s)
Methyl Radical Reactions Pyrolysis experiments show enhanced formation of methyl-substituted products upon addition of a methyl radical source. The Methyl Addition/Cyclization (MAC) mechanism is proposed for PAH growth. Toluene, Acetone, Methyl-PAHs acs.orgcore.ac.uk
Chlorinated PAH Formation Combustion of chlorine-containing polymers like PVC leads to the emission of HCl, which can react to form chlorinated PAHs. PVC, HCl, Chlorinated PAHs acs.org
Specific Formation Pathway The reaction of para-tolyl radical with vinylacetylene provides a specific, barrierless pathway to form 2-methylnaphthalene. para-Tolyl radical, Vinylacetylene, 2-Methylnaphthalene osti.govacs.org
Radical-Driven Annulation Reactions of chloromethylnaphthalene radicals with acetylene (B1199291) can lead to the formation of five-membered ring aromatics (cyclopentadiene-annulated aromatics). 1'-Chloromethylnaphthalene, 2'-Chloromethylnaphthalene, Acetylene rsc.org

Presence in Interstellar Medium and Hydrocarbon-Rich Atmospheres

Polycyclic Aromatic Hydrocarbons are considered to be fundamental components in the astrochemical evolution of the interstellar medium (ISM). researchgate.net It is estimated that PAHs and related species could contain up to 20% of the total carbon in our galaxy. researchgate.net Their presence is inferred from a series of ubiquitous infrared emission bands observed in various astronomical objects. astrochem.org While these spectral features confirm the widespread existence of the PAH class of molecules, identifying individual PAH compounds in space is a significant challenge. astrochem.organnualreviews.org

Historically, it was believed that the high temperatures of combustion systems were necessary for PAH formation. researchgate.net However, recent studies have revealed that the formation of naphthalene (C₁₀H₈), the simplest PAH, can occur in the gas phase at temperatures as low as 10 K. researchgate.net This occurs via a barrierless and exoergic reaction between the phenyl radical (C₆H₅) and vinylacetylene. researchgate.net This finding is crucial as it demonstrates that PAH synthesis can be initiated in the cold conditions of molecular clouds. researchgate.net

This low-temperature formation mechanism extends to methyl-substituted PAHs. Experimental and theoretical studies have shown that the reaction between the para-tolyl radical and vinylacetylene to form 2-methylnaphthalene can proceed without an energy barrier. osti.govacs.orgresearchgate.net This implies that such reactions can play a key role in synthesizing methyl-substituted PAHs in extreme low-temperature environments, including the ISM and the hydrocarbon-rich atmospheres of planets and moons like Titan. osti.govacs.orgosti.gov The reactions of substituted aromatic radicals are predicted to be a viable mechanism for delivering these complex molecules in deep space. osti.govacs.org

Despite the strong evidence for their general abundance, the confirmed detection of specific PAHs in the ISM has been limited. Recent advancements in radio astronomy and spectroscopy have led to the identification of several individual cyclic and aromatic molecules, including indene (B144670) (C₉H₈), cyanonaphthalenes, and 1-cyanopyrene. aip.orgnih.gov The potential for halogenated PAHs to exist in these environments is an area of active research. Laboratory simulations of ISM conditions have suggested that chlorinated derivatives can form as byproducts in certain reactions. aip.org Furthermore, theoretical studies have explored the reactivity of chlorinated anions with hydrogen atoms, a common component of the ISM, indicating that halogen chemistry is plausible in interstellar space. annualreviews.org

Table 2: Selected PAHs and Related Molecules in Astrophysical Environments

Molecule/Class Environment Significance/Formation Pathway Reference(s)
PAH Class Interstellar Medium (ISM), Protoplanetary Disks Inferred from ubiquitous infrared emission bands; carriers of a significant fraction of interstellar carbon. researchgate.netastrochem.organnualreviews.org
Naphthalene (C₁₀H₈) Cold Molecular Clouds Formation demonstrated at 10 K via the barrierless reaction of phenyl radical and vinylacetylene. researchgate.net
2-Methylnaphthalene (C₁₁H₁₀) ISM, Hydrocarbon-rich atmospheres Proposed formation via a barrierless reaction of para-tolyl radical with vinylacetylene at low temperatures. osti.govacs.orgresearchgate.net
Indene (C₉H₈) Taurus Molecular Cloud (TMC-1) One of the first specific PAHs identified in the ISM through radio astronomy. aip.org
Cyanonaphthalenes Interstellar Medium Specific substituted PAHs detected, providing insight into interstellar nitrogen chemistry. aip.org
Chlorinated Anions Interstellar Medium (theoretical) Reactivity with H-atoms explored, suggesting a potential role for halogen chemistry in the ISM. annualreviews.org

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of chlorinated naphthalenes often results in a mixture of isomers, posing significant challenges for isolating a specific congener like 2-Chloro-7-methylnaphthalene with high purity. Future research will prioritize the development of novel synthetic methodologies that offer superior efficiency and regioselectivity. A key area of exploration involves shape-selective catalysis, where zeolites or other porous materials can be used to direct chlorination to a specific position on the 7-methylnaphthalene ring. Furthermore, advancements in transition-metal-catalyzed cross-coupling reactions could provide alternative, highly controlled pathways to construct the target molecule, avoiding direct, often unselective, chlorination.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Approach Potential Advantages Research Challenges
Shape-Selective Catalysis High regioselectivity, potential for catalyst recycling, reduced waste. Catalyst design and synthesis, understanding substrate-catalyst interactions.
Transition-Metal Cross-Coupling High functional group tolerance, precise control over substitution pattern. Precursor synthesis, catalyst cost and stability, reaction optimization.

Exploration of Under-Investigated Reaction Mechanisms

While the general mechanism of electrophilic aromatic substitution is well-understood, the specific nuances for substituted naphthalenes like 7-methylnaphthalene remain a subject for deeper investigation. The interplay between the activating methyl group and the deactivating, ortho-para directing chloro group in subsequent reactions is complex. Future mechanistic studies should focus on precisely mapping the kinetic and thermodynamic parameters that govern the formation of this compound and its potential byproducts. Investigating the mechanisms of its degradation, both biotic and abiotic, is also critical. For instance, understanding the enzymatic pathways involved in its metabolism by microorganisms can inform bioremediation strategies. nih.govcdnsciencepub.com Studies have shown that the metabolism of similar compounds like 2-chloronaphthalene (B1664065) can be inhibited by cytochrome P-450 monooxygenase inhibitors, suggesting this enzyme system is a key starting point for mechanistic investigation. nih.gov

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insight into reaction kinetics, intermediate formation, and endpoint determination. The application of advanced spectroscopic techniques to the synthesis of this compound is a significant research opportunity. Process Analytical Technology (PAT), utilizing methods such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, can track the concentration of reactants, intermediates, and products throughout the reaction. This allows for precise control over reaction conditions to maximize yield and selectivity. Furthermore, advanced nuclear magnetic resonance (NMR) techniques could be employed to study transient intermediates that may hold the key to understanding reaction mechanisms.

Expanding Computational Models for Predictive Chemistry

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. Expanding the use of computational models for this compound and related compounds is a promising research direction. Methods like Density Functional Theory (DFT) can be used to calculate molecular structures, spectroscopic properties, and reaction energy profiles, helping to rationalize observed regioselectivity in synthetic reactions. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or environmental toxicity of chlorinated methylnaphthalenes, reducing the need for extensive experimental testing. Such models have been used to predict the inducing potency for other chloronaphthalene congeners. ncats.io

Design of this compound-Derived Functional Materials

Halogenated aromatic compounds can serve as versatile building blocks for a wide range of functional materials. A significant future opportunity lies in designing and synthesizing novel materials derived from this compound. The chlorine atom provides a reactive handle for further chemical modification, such as cross-coupling reactions, to build larger, conjugated systems. These systems could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The specific substitution pattern of this compound could influence the packing of molecules in the solid state, which is a critical determinant of the electronic properties of organic materials.

Comprehensive Environmental Fate and Transport Studies of Chlorinated Methylnaphthalenes

Given the persistence of some chlorinated aromatic compounds in the environment, comprehensive studies on the environmental fate and transport of chlorinated methylnaphthalenes are essential. This research should aim to understand how compounds like this compound partition between soil, water, and air, and how they are transported over long distances. Biodegradation studies are particularly important. Research has shown that white-rot fungi, such as Phlebia lindtneri, and certain bacteria can metabolize chloronaphthalenes. nih.govcdnsciencepub.comresearchgate.net Future work should identify the specific enzymes and metabolic pathways responsible for the degradation of this compound and assess the toxicity of any resulting metabolites. cdnsciencepub.com This knowledge is crucial for developing effective bioremediation strategies and for conducting accurate environmental risk assessments.

Table 2: List of Chemical Compounds

Compound Name
This compound
7-methylnaphthalene
1-chloronaphthalene
2-chloronaphthalene
Naphthalene (B1677914)
Phenanthrene
3-chloro-2-naphtol
6-chloro-1-naphtol
1-aminobenzotriazole
Piperonyl butoxide
4-chlorosalicylate

Q & A

Advanced Question

  • Assessment Tools : Use Table C-7 criteria (e.g., dose randomization, allocation concealment) .
  • Mitigation Strategies :
    • Blinding : Ensure outcome assessors are unaware of exposure groups.
    • Sample Size Justification : Perform power analyses to avoid underpowered results .
    • Reporting Compliance : Adhere to ARRIVE guidelines for transparency .

What health outcome categories are prioritized in toxicological assessments of methylnaphthalene derivatives?

Basic Question
Key outcomes (Table B-1, ):

  • Systemic Effects : Hepatic, renal, respiratory, and hematological dysfunction.
  • Carcinogenicity : Tumor incidence in long-term bioassays.
  • Genotoxicity : DNA adduct formation or micronucleus assays.

What strategies resolve discrepancies in toxicokinetic parameters of this compound across studies?

Advanced Question

  • Meta-Analysis : Pool data using random-effects models to account for inter-study variability .
  • In Silico Modeling**: Apply PBPK models to extrapolate across species/doses .
  • Sensitivity Analysis : Identify outliers due to methodological flaws (e.g., unvalidated analytical assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.